

Addressing stability issues of (4-Bromophenyl)(morpholino)methanone in solution

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Compound of Interest

Compound Name: (4-Bromophenyl)
(morpholino)methanone

Cat. No.: B152215

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Technical Support Center: (4-Bromophenyl)(morpholino)methanone

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with **(4-Bromophenyl)(morpholino)methanone**. Our goal is to provide a comprehensive resource for addressing potential stability issues encountered when handling this compound in solution. This guide consolidates theoretical principles with practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of **(4-Bromophenyl)(morpholino)methanone**.

Q1: What are the basic physical and chemical properties of **(4-Bromophenyl)(morpholino)methanone**?

(4-Bromophenyl)(morpholino)methanone is a solid at room temperature with a molecular weight of 270.12 g/mol and a chemical formula of $C_{11}H_{12}BrNO_2$. It is classified as an acute oral toxicant. For detailed structural information, please refer to the identifiers in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂
Molecular Weight	270.12 g/mol
Appearance	Solid
CAS Number	127580-92-1[1]
SMILES	<chem>Brc1ccc(cc1)C(=O)N2CCOCC2</chem>

Q2: What is the recommended solvent for preparing stock solutions of **(4-Bromophenyl)(morpholino)methanone**?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for a wide range of organic molecules[2][3]. For aqueous-based assays, it is critical to maintain a low final concentration of DMSO (typically <0.5%) to prevent solvent-induced artifacts in your experiments.

Q3: How should I store stock solutions of **(4-Bromophenyl)(morpholino)methanone**?

To ensure maximum stability, stock solutions of **(4-Bromophenyl)(morpholino)methanone** in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation. The solid compound should be stored at room temperature in a dry, well-sealed container[1].

Q4: What is the primary degradation pathway for **(4-Bromophenyl)(morpholino)methanone** in solution?

The primary degradation pathway for **(4-Bromophenyl)(morpholino)methanone** in aqueous solution is anticipated to be acid-catalyzed hydrolysis of the amide bond[4]. This reaction would yield 4-bromobenzoic acid and morpholine. The rate of hydrolysis is expected to be significantly influenced by pH and temperature. As a tertiary amide, it is expected to be relatively stable under neutral and basic conditions[4].

Q5: How does the 4-bromophenyl group affect the stability of the amide bond?

The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the benzamide system. This can potentially make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water during hydrolysis[4].

Part 2: Troubleshooting Guide

This section provides detailed troubleshooting for specific stability issues you may encounter during your experiments.

Issue 1: Inconsistent experimental results or a gradual loss of compound activity over time.

Potential Cause: This is often indicative of the degradation of **(4-Bromophenyl)(morpholino)methanone** in your experimental solution.

Troubleshooting Steps:

- **Prepare Fresh Solutions:** The most immediate step is to always prepare fresh working solutions from a frozen stock immediately before each experiment.
- **Minimize Exposure to Harsh Conditions:** Protect your solutions from prolonged exposure to light and elevated temperatures. During experiments, it is advisable to keep solutions on ice or at 4°C whenever possible.
- **Conduct a Stability Study in Your Experimental Medium:** To definitively assess stability, incubate **(4-Bromophenyl)(morpholino)methanone** in your specific experimental buffer or medium over the time course of your experiment. Analyze aliquots at various time points using a validated analytical method, such as HPLC, to quantify the remaining parent compound.

Issue 2: Appearance of new, unidentified peaks in HPLC or LC-MS analysis of your compound solution.

Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products.

Troubleshooting Steps:

- **Review Storage and Handling:** Ensure that stock solutions have been stored under the recommended conditions (-20°C or -80°C) and have not been subjected to multiple freeze-thaw cycles.
- **Perform a Forced Degradation Study:** To identify potential degradation products, a forced degradation study is highly recommended. This involves intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress conditions[5][6][7]. Analysis of these stressed samples by LC-MS can help in the tentative identification of degradation products based on their mass-to-charge ratio[8][9][10].

Issue 3: Precipitation of the compound in aqueous buffers or cell culture media.

Potential Cause: Precipitation is a common issue for organic molecules with low aqueous solubility. This can be influenced by the compound's concentration, the pH of the solution, and the presence of salts.

Troubleshooting Steps:

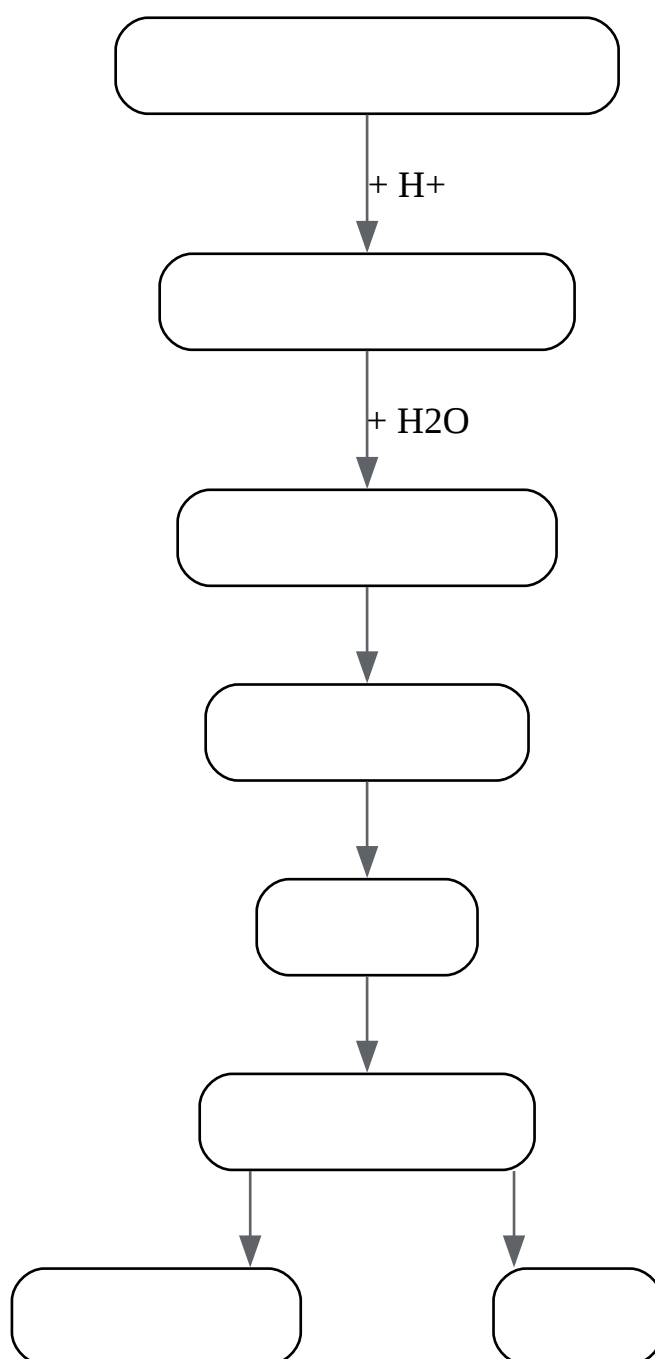
- **Determine the Kinetic Solubility:** Before conducting your experiments, it is crucial to determine the kinetic solubility of **(4-Bromophenyl)(morpholino)methanone** in your specific aqueous medium. This will establish the maximum concentration you can use without risking precipitation.
- **Adjust the Final DMSO Concentration:** While keeping the final DMSO concentration low is important to avoid off-target effects, a slight, controlled increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility for some assays.
- **Utilize Formulation Strategies:** For in-vivo studies or challenging in-vitro systems, consider formulation strategies such as the use of co-solvents or other excipients to enhance solubility.

Part 3: Experimental Protocols & Data

This section provides detailed protocols for key experiments and illustrative data to guide your stability assessments.

Proposed Degradation Pathway

Based on the principles of amide chemistry, the primary degradation pathway for **(4-Bromophenyl)(morpholino)methanone** in aqueous solution is expected to be hydrolysis of the amide bond. This reaction is typically catalyzed by acid.



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Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.

Illustrative Solubility and Stability Data

The following table provides an illustrative summary of the expected solubility and stability of **(4-Bromophenyl)(morpholino)methanone** in common laboratory solvents and conditions.

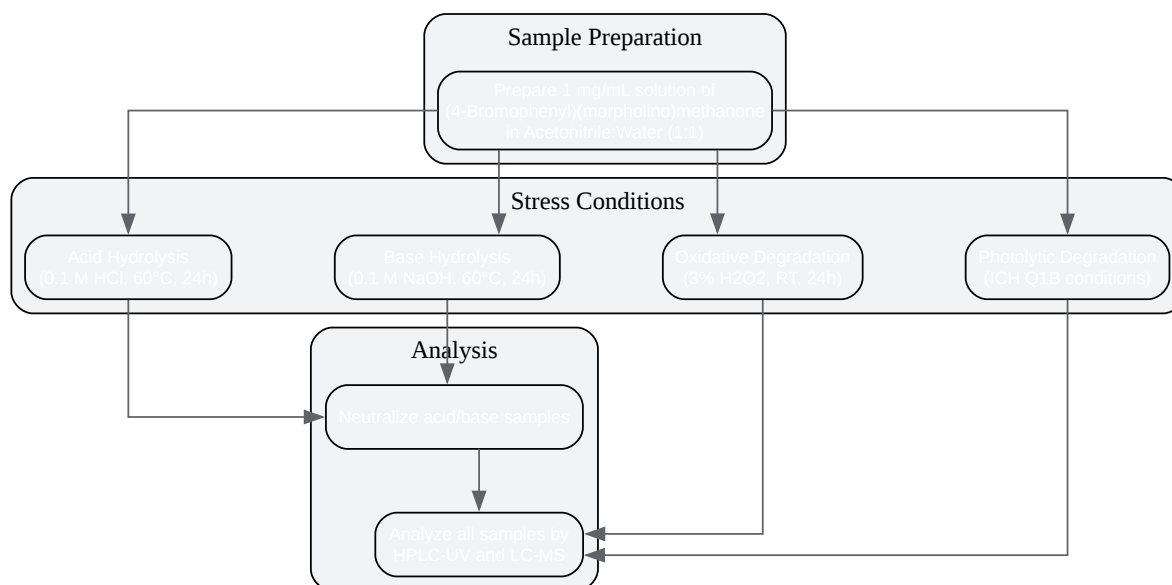
Note: This data is for illustrative purposes and should be experimentally verified.

Solvent/Condition	Estimated Solubility (mg/mL)	Stability Notes
DMSO	> 50	Stable for several months at -20°C.
Ethanol	~5-10	Moderate stability. Prepare fresh.
Methanol	~5-10	Moderate stability. Prepare fresh.
Acetonitrile	~2-5	Lower solubility. Moderate stability.
Aqueous Buffer (pH 7.4)	< 0.1	Prone to precipitation. Hydrolytically stable.
Aqueous Buffer (pH 2.0)	< 0.1	Prone to precipitation. Susceptible to hydrolysis over time.
Aqueous Buffer (pH 9.0)	< 0.1	Prone to precipitation. Generally stable.

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways[5][6][7].

Workflow for Forced Degradation Study



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Caption: Workflow for a Forced Degradation Study.

Step-by-Step Procedure:

- **Sample Preparation:** Prepare a 1 mg/mL solution of **(4-Bromophenyl)(morpholino)methanone** in a 1:1 mixture of acetonitrile and water.
- **Acid Hydrolysis:** To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
- **Base Hydrolysis:** To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- **Oxidative Degradation:** To 1 mL of the sample solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

- Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5].
- Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV method and by LC-MS to identify and characterize any degradation products[8][9][10].

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of **(4-Bromophenyl)(morpholino)methanone** and its potential degradation products.

HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10-90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL

Method Validation:

The specificity of this method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product

peaks are well-resolved from the parent compound peak. Further validation according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, and sensitivity is required for quantitative applications.

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